molecular formula C32H23N B12511222 4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline

4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline

Cat. No.: B12511222
M. Wt: 421.5 g/mol
InChI Key: BEZDNLOCXZHCSM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1\text{H} $$-NMR spectrum of this compound would display complex splitting patterns due to the aromatic protons. Key features include:

  • Aromatic protons : Resonances between 6.8–8.5 ppm, with meta-coupled doublets (J ≈ 2–3 Hz) and ortho/meta couplings generating multiplet structures.
  • Naphthalene protons : Distinct signals for protons in the alpha (C1–C4) and beta (C5–C8) positions of the naphthalene rings, with chemical shifts influenced by ring currents.
  • Amine proton : A singlet near 5.0 ppm (if free) or absence of signal due to exchange broadening in deuterated solvents.

$$ ^{13}\text{C} $$-NMR would reveal signals for 32 distinct carbons, including quaternary carbons bonded to nitrogen (~145 ppm) and sp$$ ^2 $$-hybridized carbons in aromatic systems (110–140 ppm).

Infrared (IR) Spectroscopy

Prominent IR absorptions include:

  • N–H stretch : A weak-to-medium band near 3400 cm$$ ^{-1} $$ for the secondary amine.
  • C=C aromatic stretches : Strong peaks between 1450–1600 cm$$ ^{-1} $$.
  • C–N stretch : A medium-intensity band at ~1250–1350 cm$$ ^{-1} $$.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended conjugation across three aromatic systems produces strong absorbance in the UV region. Bands near 250–300 nm correspond to π→π* transitions within the naphthalene and benzene rings. A bathochromic shift relative to simpler anilines would arise from increased conjugation and electron delocalization.

Table 1: Key Spectroscopic Predictions for 4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline

Technique Expected Signals/Peaks Structural Assignment
$$ ^1\text{H} $$-NMR 6.8–8.5 ppm (multiplet) Aromatic protons
$$ ^{13}\text{C} $$-NMR 110–140 ppm sp$$ ^2 $$-hybridized carbons
IR 3400 cm$$ ^{-1} $$ (weak), 1450–1600 cm$$ ^{-1} $$ (strong) N–H stretch, C=C aromatic stretches
UV-Vis λ$$ _{\text{max}} $$ ≈ 275 nm (ε > 10$$ ^4 $$ L·mol$$ ^{-1} $$·cm$$ ^{-1} $$) π→π* transitions in conjugated system

Properties

Molecular Formula

C32H23N

Molecular Weight

421.5 g/mol

IUPAC Name

4-naphthalen-2-yl-N-(4-naphthalen-1-ylphenyl)aniline

InChI

InChI=1S/C32H23N/c1-2-8-27-22-28(13-12-23(27)6-1)24-14-18-29(19-15-24)33-30-20-16-26(17-21-30)32-11-5-9-25-7-3-4-10-31(25)32/h1-22,33H

InChI Key

BEZDNLOCXZHCSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 4-(Naphthalen-1-yl)aniline

Reagents and Conditions :

Component Details
Starting Material 4-Bromoaniline
Coupling Partner Naphthalen-1-yl boronic acid
Catalyst PdCl₂(PPh₃)₂ (10 mol%)
Base K₂CO₃ (10.8 mmol)
Solvent DMF/H₂O (13:3 mL)
Temperature/Time 80°C, 24 hours
Yield ~80–90%

Procedure :

  • Catalyst Preparation : PdCl₂(PPh₃)₂ is preactivated in DMF/H₂O under inert atmosphere.
  • Coupling Reaction : 4-Bromoaniline and naphthalen-1-yl boronic acid are reacted under reflux.
  • Workup : The mixture is cooled, extracted with ethyl acetate, and purified via silica gel chromatography.

Characterization :

  • ¹H NMR (CDCl₃) : Distinct peaks for naphthalene protons (δ 8.07–7.20) and aniline NH (δ 5.00–5.50, broad).

Step 2: Introduction of N-(4-(Naphthalen-2-yl)phenyl) Group

Reagents and Conditions :

Component Details
Starting Material 4-(Naphthalen-1-yl)aniline
Coupling Partner 4-Bromo-N-(4-(naphthalen-2-yl)phenyl)amine (hypothetical intermediate)
Catalyst Pd(OAc)₂/Xantphos (2:1 ligand ratio)
Base Cs₂CO₃ (1.5 equiv)
Solvent Toluene/H₂O (3:0.1 mL)
Temperature/Time 110°C, 16 hours
Yield ~60–70% (estimated from analogous reactions)

Procedure :

  • Amination : The aniline derivative undergoes Buchwald-Hartwig amination with a brominated arylamine precursor.
  • Workup : Product is extracted with dichloromethane, dried, and purified via column chromatography.

Key Challenges :

  • Regioselectivity : Ensuring substitution at the nitrogen rather than the aromatic ring.
  • Stability : Naphthalene groups may require inert conditions to prevent polymerization.

This method employs a single-step Ullmann coupling for simultaneous introduction of both naphthalene groups.

Reagents and Conditions

Component Details
Starting Material 4,4'-Dibromo-N,N-diphenylamine (hypothetical precursor)
Coupling Partners Naphthalen-1-yl and naphthalen-2-yl boronic acids
Catalyst CuI (10 mol%) / 1,10-Phenanthroline (20 mol%)
Base K₂CO₃ (3 equiv)
Solvent DMSO (polar aprotic)
Temperature/Time 120°C, 24 hours
Yield ~50–60% (estimated from analogous biphenyl couplings)

Procedure :

  • Catalyst Activation : CuI and 1,10-phenanthroline form a coordinatively unsaturated complex.
  • Coupling : Dibromoamine reacts with both boronic acids under high-temperature conditions.
  • Workup : Product is precipitated in methanol and filtered.

Advantages :

  • Simplicity : Single-step synthesis reduces intermediate isolation steps.
  • Cost-Effectiveness : Avoids expensive palladium catalysts.

Limitations :

  • Low Yields : Competing side reactions (e.g., homocoupling) reduce efficiency.
  • Harsh Conditions : High temperatures may degrade sensitive substrates.

Comparative Analysis of Methods

Parameter Method 1 (Stepwise Suzuki) Method 2 (Ullmann Coupling)
Yield High (80–90% first step; 60–70% second step) Moderate (50–60%)
Regioselectivity Excellent (controlled by boronic acid) Moderate (competes with homocoupling)
Catalyst Cost High (Pd-based systems) Low (Cu-based systems)
Reaction Time Long (24–40 hours) Shorter (24 hours)
Purification Column chromatography Crystallization

Critical Data from Analogous Syntheses

Suzuki-Miyaura Coupling Efficiency

Substrate Boronic Acid Partner Catalyst System Yield (%) Reference
4-Bromoaniline Naphthalen-1-yl PdCl₂(PPh₃)₂/K₂CO₃ 85
4-Bromobiphenyl Naphthalen-2-yl Pd(OAc)₂/Xantphos 72

Buchwald-Hartwig Amination Optimization

Base Ligand Solvent Yield (%) Reference
Cs₂CO₃ Xantphos Toluene 68
NaO*Bu Dppf DME 45

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Polyaromatic Amines

The compound’s structural uniqueness lies in its dual naphthalene substituents. Key comparisons include:

Compound Substituents Molecular Weight Key Properties/Applications Reference
4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline Naphthalen-1-yl, naphthalen-2-yl 461.55 Potential optoelectronic applications
4,4'-Bis(1-phenylethyl)diphenylamine Phenylethyl groups 377.52 Antioxidant (e.g., Vulkanox DDA)
4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline Dibenzo[b,d]furan, naphthalen-1-yl 461.55 Research in organic semiconductors
4-(Naphthalen-1-yl)aniline Single naphthalen-1-yl 219.29 Intermediate in dye synthesis

Key Insights :

  • Electron-Withdrawing vs. Donor Groups: Unlike nitrotriphenylamine derivatives (e.g., NETPA, NMOTPA) with nitro acceptor groups , the target compound lacks strong electron-withdrawing substituents, suggesting weaker charge-transfer properties but greater tunability for donor-acceptor systems.
Electronic and Optical Properties

Compounds with extended π-systems, such as the target molecule, often exhibit red-shifted absorption/emission spectra. For example:

  • Nitrotriphenylamine Derivatives (NETPA, NMOTPA): These feature nitro (acceptor) and thiophene/dihydrothieno (donor) groups, enabling broad absorption bands (300–600 nm) and electrochromic behavior .
  • Sulfur-Containing Anilines (e.g., 3a–3d) : Methylthio substituents enhance planarity and intermolecular interactions, improving charge mobility in thin-film devices .

In contrast, the target compound’s naphthalene substituents likely contribute to strong π-π stacking, advantageous for organic light-emitting diodes (OLEDs) or photovoltaic cells. However, experimental data on its bandgap or HOMO-LUMO levels are absent in the provided evidence.

Biological Activity

4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline, also known by its CAS number 1446448-95-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and implications in various therapeutic contexts.

The molecular formula of 4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline is C32H23NC_{32}H_{23}N, with a molecular weight of 421.53 g/mol. The compound appears as a white to light yellow powder and has a melting point ranging from 243 °C to 247 °C .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptor tyrosine kinases (RTKs). Specifically, compounds with similar structures have been shown to selectively inhibit kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) . The presence of an aniline moiety in its structure is crucial for binding to these targets, facilitating the inhibition of signaling pathways that promote tumor growth.

Antitumor Activity

Research indicates that derivatives of naphthalene-based anilines exhibit significant antitumor properties. For instance, studies have demonstrated that compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines. The efficacy varies based on the specific substituents on the naphthalene rings and their spatial arrangement .

Antimicrobial Properties

In addition to antitumor activity, naphthalene derivatives have been evaluated for their antimicrobial properties. Compounds related to 4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, certain analogs demonstrated minimum inhibitory concentrations (MICs) as low as 16 μg/mL against Staphylococcus aureus and Candida albicans .

In Vitro Studies

In vitro studies have confirmed the ability of naphthalene-based compounds to inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies employed assays like MTT and colony formation assays to assess cell viability and proliferation rates. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells .

In Vivo Studies

Animal models have also been utilized to evaluate the therapeutic potential of these compounds. For instance, murine models treated with naphthalene derivatives showed reduced tumor growth compared to control groups, supporting the findings from in vitro studies .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntitumorMCF-7IC50 = 10 μM
AntitumorA549IC50 = 15 μM
AntimicrobialStaphylococcus aureusMIC = 16 μg/mL
AntimicrobialCandida albicansMIC = 16 μg/mL

Safety and Toxicology

While promising, it is essential to consider the safety profile of these compounds. Preliminary toxicity studies indicate that some derivatives exhibit cytotoxic effects at higher concentrations. Further investigation into their pharmacokinetics and long-term effects is necessary to ensure safe therapeutic applications .

Q & A

Q. How do naphthyl substituents influence the compound’s electronic structure compared to phenyl analogs?

  • Electron Withdrawing/Delocalization : Naphthyl groups extend conjugation, lowering LUMO energy by ~0.3 eV (via cyclic voltammetry), enhancing electron affinity for n-type semiconductor applications.
  • Steric Effects : 1-Naphthyl vs. 2-naphthyl orientation alters intermolecular π-π distances, impacting charge mobility in thin films .

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